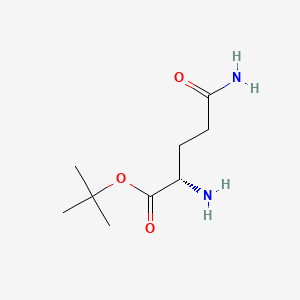

![molecular formula C13H26N2O2 B6614498 tert-butyl N-ethyl-N-[(piperidin-3-yl)methyl]carbamate CAS No. 1260889-01-7](/img/structure/B6614498.png)

tert-butyl N-ethyl-N-[(piperidin-3-yl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-ethyl-N-[(piperidin-3-yl)methyl]carbamate (TBENEC) is a synthetic organic compound belonging to the piperidine family. It is a tertiary amine that is used in a variety of chemical and biological applications, including as a reagent in organic synthesis, a reactant in pharmaceuticals, and a ligand in biochemistry. TBENEC has a high affinity for nucleophiles, allowing it to be used as a catalyst in a wide range of reactions. Additionally, TBENEC has been shown to act as an inhibitor of enzymes, such as cytochrome P450, and as a stabilizer for proteins.

Aplicaciones Científicas De Investigación

Drug Design and Pharmaceuticals

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The tert-butyl N-ethyl-N-[(piperidin-3-yl)methyl]carbamate, being a piperidine derivative, could potentially be used in the design and synthesis of new pharmaceuticals.

Synthesis of Piperidine Derivatives

The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have various applications in medicinal chemistry and drug design.

Biological and Pharmacological Activity

Piperidine derivatives have been studied for their biological and pharmacological activity . The tert-butyl N-ethyl-N-[(piperidin-3-yl)methyl]carbamate could potentially exhibit similar activities, making it a subject of interest in biological and pharmacological research.

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate, a part of the compound , has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that the compound could potentially be used in similar reactions to synthesize other N-Boc-protected amines.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This indicates that the compound could potentially be used in similar reactions to synthesize other functionalized pyrroles.

Structural Analysis

The compound and its derivatives have been extensively studied for their synthesis and structural properties. This makes it a valuable compound in the field of structural analysis and characterization of organic compounds.

Mecanismo De Acción

Target of Action

Similar compounds have been suggested to interact with bacterial cytoplasmic membranes .

Mode of Action

It’s suggested that similar compounds may cause depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane could potentially disrupt essential cellular processes, leading to bacterial cell death .

Result of Action

Based on its proposed mode of action, it could potentially lead to bacterial cell death .

Propiedades

IUPAC Name |

tert-butyl N-ethyl-N-(piperidin-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-7-6-8-14-9-11/h11,14H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQBAFPDAGXQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCNC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]fluoren-4-yl]ethanol;Lumefantrine](/img/structure/B6614438.png)

![1-ethyl-4-{5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B6614468.png)

![2-[(chloromethyl)dimethylsilyl]acetic acid](/img/structure/B6614478.png)